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Compound of Interest

Compound Name:
(1r,3s)-3-Aminocyclopentanol

hydrochloride

Cat. No.: B577461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of

aminocyclopentanol salts. Due to a lack of specific experimental data for aminocyclopentanol

salts in the current literature, this guide presents data for analogous cyclic amine compounds,

namely cyclopentylamine and piperidine hydrochloride, to provide representative

thermochemical values. Furthermore, it details the established experimental and computational

methodologies for determining these crucial thermodynamic parameters.

Quantitative Thermochemical Data for Analogous
Compounds
The following tables summarize key thermochemical data for cyclopentylamine and piperidine

hydrochloride. These values serve as estimations for the properties of aminocyclopentanol

salts, given their structural similarities as cyclic amines.

Table 1: Thermochemical Data for Cyclopentylamine (C₅H₁₁N)

Property Value Units Method Reference

Enthalpy of

Formation (Gas,

ΔfH°gas)

-54.86 ± 0.92 kJ/mol
Combustion

Calorimetry

--INVALID-LINK--
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Table 2: Thermochemical Data for Piperidine Hydrochloride (C₅H₁₁N·HCl)

Property Value Units Method Reference

Melting Point 245-248 °C Not specified
--INVALID-LINK--

[2]

Water Solubility >1500 g/L Not specified
--INVALID-LINK--

[2]

Experimental Protocols for Determining
Thermochemical Properties
The determination of thermochemical properties of organic salts, such as aminocyclopentanol

salts, relies on a suite of well-established experimental techniques. The primary methods

include calorimetry for measuring heat changes and thermal analysis for observing physical

and chemical changes as a function of temperature.

Calorimetry
Calorimetry is the science of measuring the heat of chemical reactions or physical changes.

For aminocyclopentanol salts, the most relevant calorimetric techniques are combustion

calorimetry and solution calorimetry.

2.1.1. Combustion Calorimetry

This technique is used to determine the enthalpy of formation (ΔfH°) of a compound. The

organic salt is completely combusted in a high-pressure oxygen atmosphere within a sealed

container (a "bomb"). The heat released by the combustion is absorbed by the surrounding

water bath, and the temperature change is precisely measured.

Apparatus: A bomb calorimeter, typically consisting of a sealed combustion vessel, a water-

filled container, a stirrer, a thermometer, and an ignition system.

Procedure:
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A precisely weighed sample of the aminocyclopentanol salt is placed in a crucible inside

the bomb.

The bomb is sealed and pressurized with pure oxygen.

The bomb is submerged in a known quantity of water in the calorimeter.

The initial temperature of the water is recorded.

The sample is ignited via an electrical fuse.

The final temperature of the water is recorded after thermal equilibrium is reached.

The heat of combustion is calculated from the temperature change and the heat capacity

of the calorimeter.

The enthalpy of formation is then derived using Hess's Law, incorporating the known

enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HCl).

2.1.2. Solution Calorimetry

Solution calorimetry is employed to measure the enthalpy of solution (ΔsolH), which is the heat

absorbed or released when a substance dissolves in a solvent. This can be useful for studying

the interactions between the aminocyclopentanol salt and a solvent, which is critical in

pharmaceutical applications.

Apparatus: A solution calorimeter, which can be an isothermal titration calorimeter (ITC) or a

simple isoperibol calorimeter.

Procedure:

A known amount of the aminocyclopentanol salt is introduced into a reaction vessel

containing a known amount of solvent (e.g., water or a buffer solution).

The temperature change upon dissolution is monitored.

The enthalpy of solution is calculated from the temperature change, the amount of

substance, and the heat capacity of the system.
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Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of

materials as they are heated, cooled, or held at a constant temperature.

2.2.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the heat capacity (Cp) of a substance, as well as

the temperatures and enthalpies of phase transitions (e.g., melting, solid-solid transitions).

Apparatus: A differential scanning calorimeter, which measures the difference in heat flow

between a sample and a reference as a function of temperature.

Procedure:

A small, weighed amount of the aminocyclopentanol salt is sealed in a sample pan. An

empty pan is used as a reference.

The sample and reference are heated at a constant rate.

The instrument records the difference in heat flow required to maintain the sample and

reference at the same temperature.

The heat capacity is determined from the heat flow signal.

Phase transitions are observed as endothermic or exothermic peaks, and the enthalpy of

the transition is calculated from the peak area.

2.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to

determine the thermal stability and decomposition profile of aminocyclopentanol salts.

Apparatus: A thermogravimetric analyzer, which consists of a high-precision balance with a

sample pan located inside a furnace.

Procedure:
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A sample of the aminocyclopentanol salt is placed in the TGA pan.

The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).

The mass of the sample is continuously recorded as a function of temperature.

The resulting TGA curve shows the temperatures at which decomposition occurs and the

corresponding mass loss.

Computational Protocols for Predicting
Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful alternative

for predicting the thermochemical properties of molecules. Quantum mechanical methods,

particularly Density Functional Theory (DFT), are widely used for this purpose.

Calculation of Gas-Phase Enthalpy of Formation
The standard approach for calculating the gas-phase enthalpy of formation involves a

combination of quantum mechanical calculations and empirical corrections.

Methodology: High-level composite methods such as Gaussian-n theories (e.g., G3B3) or

complete basis set (CBS) methods are often employed. A typical workflow involves:

Geometry Optimization: The 3D structure of the aminocyclopentanol cation and the

corresponding anion (e.g., chloride) are optimized to find the lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to

confirm that it is a true minimum on the potential energy surface and to obtain the zero-

point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

Single-Point Energy Calculation: A more accurate single-point energy is calculated using a

larger basis set.

Atomization Energy Calculation: The total energy of the molecule is used to calculate the

atomization energy, which is the energy required to break the molecule into its constituent

atoms.
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Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is then calculated

by combining the atomization energy with the known experimental enthalpies of formation

of the individual atoms.

Calculation of Solid-State Properties
To obtain thermochemical data for the solid state, the calculated gas-phase properties must be

corrected for intermolecular interactions in the crystal lattice.

Methodology:

Lattice Energy Calculation: The lattice energy, which is the energy released when gaseous

ions come together to form a solid crystal, can be estimated using solid-state DFT

calculations or empirical models based on the calculated ionic volumes.

Solid-State Enthalpy of Formation: The solid-state enthalpy of formation is then calculated

by combining the gas-phase enthalpies of formation of the ions with the lattice energy

using a Born-Haber cycle.

Heat Capacity and Entropy: Solid-state heat capacity and entropy can be estimated using

statistical thermodynamics based on the calculated vibrational frequencies from a periodic

DFT calculation of the crystal structure.

Visualizations
The following diagrams illustrate the workflows for the experimental and computational

determination of thermochemical properties.
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Caption: Experimental workflow for determining thermochemical properties.
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Caption: Computational workflow for predicting thermochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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